3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester
Overview
Description
“3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester” is a derivative of serine, an amino acid. It has a molecular formula of C12H17NO5S and a molecular weight of 287.33200 . It is also known by other names such as D-p-methyl sulfino phenyl ethyl serinate and D-p-Methyl sulfone phenyl ethyl serinate .
Molecular Structure Analysis
The molecular structure of “3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester” is represented by the formula C12H17NO5S. This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound has a density of 1.309 and a boiling point of 515ºC at 760 mmHg . The flash point is 265.2ºC . The exact mass is 287.08300 and the LogP value is 1.79500 .Scientific Research Applications
Hydrolysis and Selectivity
Research by Chan, Cox, and Sinclair (2008) explores the hydrolysis of methanesulfonate esters, including compounds similar to 3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester. The study highlights the pH-dependent hydrolysis processes of these compounds, providing insights into selective removal techniques in synthetic processes (Chan, Cox, & Sinclair, 2008).
Synthesis of Nonproteinogenic Amino Acids
Monteiro, Kołomańska, and Suárez (2010) detail the synthesis of novel nonproteinogenic amino acids derived from serine, threonine, and phenylserine derivatives. This research is significant for developing new non-natural amino acids, expanding the potential uses in various scientific fields (Monteiro, Kołomańska, & Suárez, 2010).
Preparation of Enantiopure Precursors
Kaptein et al. (1998) describe the enzymatic resolution process to prepare enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted 3-phenylserines. These are precursors for specific pharmaceuticals, showcasing the importance of such compounds in drug synthesis (Kaptein et al., 1998).
Aziridinium Formation and Synthesis Applications
Couturier, Blanchet, Schlama, and Zhu (2006) conducted a study on the formation of aziridinium from N,N-dibenzyl serine methyl ester, demonstrating its utility in synthesizing beta-amino and alpha, beta-diamino esters. This research contributes to the understanding of the versatility of serine derivatives in organic synthesis (Couturier, Blanchet, Schlama, & Zhu, 2006).
Structural Studies and Bioassays
Al-Hourani et al. (2020) focus on biomolecular docking, synthesis, and crystal structure analysis of certain methylsulfonyl phenyl compounds. Their research includes bioassay studies to understand these compounds' interactions with specific enzymes, providing valuable information for pharmaceutical applications (Al-Hourani et al., 2020).
Analgesic and Anti-inflammatory Applications
Gokulan, Jayakar, Alagarsamy, and Solomon (2012) synthesized and tested a series of methylsulfonyl phenyl esters for analgesic and anti-inflammatory activities. This research suggests potential medical applications for such compounds in treating pain and inflammation (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester are not well-documented. The compound’s impact on bioavailability would be determined by these properties. Further pharmacokinetic studies are needed to outline these properties .
properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHCOWSYFANRT-VUWPPUDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C1=CC=C(C=C1)S(=O)(=O)C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721094 | |
Record name | Ethyl beta-hydroxy-4-(methanesulfonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31925-27-6 | |
Record name | Ethyl beta-hydroxy-4-(methanesulfonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.